

Spectroscopic Characterization of 8-Ethoxyquinolin-5-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **8-Ethoxyquinolin-5-amine**

Cat. No.: **B2385881**

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Abstract

8-Ethoxyquinolin-5-amine is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinoline-based structures are recognized for their broad range of biological activities, including antimalarial, anticancer, and antioxidant properties.^{[1][2]} Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive overview of the expected spectroscopic data for **8-Ethoxyquinolin-5-amine**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to serve as an authoritative predictive reference for scientists working with this molecule. Detailed, field-proven protocols for data acquisition are also presented to ensure reliable and reproducible results in the laboratory.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic properties. **8-Ethoxyquinolin-5-amine** consists of a quinoline core substituted with an amine group at the C5 position and an ethoxy group at the C8 position.

These substitutions significantly influence the electronic environment of the molecule and, consequently, its spectral features.

Caption: Molecular Structure of **8-Ethoxyquinolin-5-amine**.

Table 1: Physicochemical Properties of **8-Ethoxyquinolin-5-amine**

Property	Value	Source
CAS Number	1154275-84-9	[3]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[3] [4]
Molecular Weight	188.23 g/mol	[3] [4]
Monoisotopic Mass	188.09496 Da	[4]
Physical Form	Powder	[5]

| InChIKey | VFWGSTJBADWOAX-UHFFFAOYSA-N |[\[4\]](#)[\[5\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core, the amine protons, and the protons of the ethoxy group. The electron-donating effects of the amine (-NH₂) and ethoxy (-OCH₂CH₃) groups will cause a general upfield shift (to lower ppm values) for the protons on the aromatic rings compared to unsubstituted quinoline.
[\[6\]](#)

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
H ₂	~8.6 - 8.8	dd	1H	J ≈ 4.2, 1.7	Adjacent to ring nitrogen, deshielded. [7]
H ₃	~7.3 - 7.5	dd	1H	J ≈ 8.4, 4.2	Coupled to H ₂ and H ₄ .
H ₄	~8.3 - 8.5	dd	1H	J ≈ 8.4, 1.7	Deshielded by proximity to nitrogen. [7]
H ₆	~6.8 - 7.0	d	1H	J ≈ 8.0	Shielded by -NH ₂ group.
H ₇	~7.1 - 7.3	d	1H	J ≈ 8.0	Influenced by both -NH ₂ and -OEt groups.
-NH ₂	~4.5 - 5.5	br s	2H	-	Broad signal, exchangeable with D ₂ O. [8]
-OCH ₂ -	~4.0 - 4.2	q	2H	J ≈ 7.0	Methylene protons of the ethoxy group.

| -CH₃ | ~1.4 - 1.6 | t | 3H | J ≈ 7.0 | Methyl protons of the ethoxy group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing eleven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted δ (ppm)	Rationale
C ₂	~148	Adjacent to ring nitrogen. [9]
C ₃	~121	
C ₄	~135	
C _{4a}	~128	Bridgehead carbon.
C ₅	~145	Attached to electron-donating -NH ₂ group.
C ₆	~110	Shielded by -NH ₂ group.
C ₇	~118	
C ₈	~150	Attached to electronegative oxygen.[10][11]
C _{8a}	~140	Bridgehead carbon, adjacent to nitrogen.
-OCH ₂ -	~64	Methylene carbon of the ethoxy group.

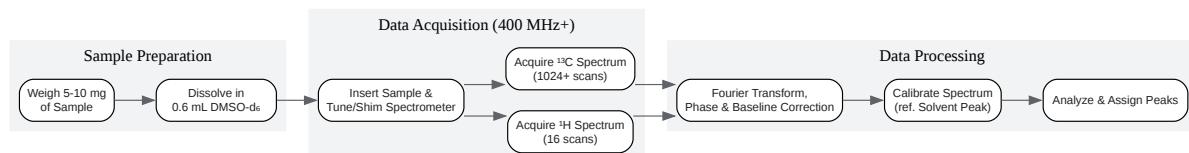
| -CH₃ | ~15 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Acquisition

To obtain high-quality NMR spectra, a standardized and robust protocol is essential. The choice of solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons like those on the amine group, resulting in sharper signals.

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **8-Ethoxyquinolin-5-amine** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
- ¹H NMR Acquisition:
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery.
 - Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover a range of 0-160 ppm.
 - Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).



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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectral Data

The IR spectrum of **8-Ethoxyquinolin-5-amine** will be characterized by absorptions corresponding to its primary amine, ether, and aromatic functionalities.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Rationale
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Aromatic Amine	Medium, Sharp	A characteristic doublet is expected for a primary amine (-NH ₂). [12] [13]
3100 - 3000	C-H Aromatic Stretch	Quinoline Ring	Medium to Weak	Stretching of sp ² C-H bonds.
2980 - 2850	C-H Aliphatic Stretch	Ethoxy Group (-CH ₂ , -CH ₃)	Medium	Stretching of sp ³ C-H bonds.
1620 - 1580	N-H Bending (Scissoring)	Primary Amine	Medium to Strong	This band can sometimes overlap with aromatic ring stretches. [12] [14]
1600, 1500, 1450	C=C & C=N Ring Stretch	Aromatic/Heterocyclic Core	Medium to Strong	Multiple bands are characteristic of the quinoline ring system. [15]
1335 - 1250	C-N Stretch	Aromatic Amine	Strong	Stretching of the C ₅ -N bond. [12]
1250 - 1200	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether	Strong	Characteristic strong absorption for the ether linkage.
~1050	C-O-C Symmetric Stretch	Aryl-Alkyl Ether	Medium	

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad | Out-of-plane bending of the N-H bonds.[\[12\]](#) |

Experimental Protocol for IR Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders due to its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the **8-Ethoxyquinolin-5-amine** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Scanning: Co-add 16 to 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.

Predicted Mass Spectrum

The primary goal is to observe the molecular ion or, more commonly in ESI, a protonated or adducted version of the molecule.

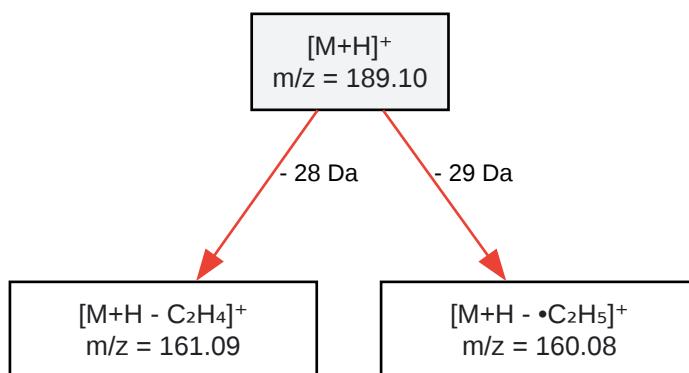
Table 5: Predicted m/z Values for Key Ions (Positive ESI Mode)

Ion	Formula	Calculated m/z	Rationale
$[M+H]^+$	$[C_{11}H_{13}N_2O]^+$	189.1022	Protonated molecule; typically the base peak in ESI+. [4]
$[M+Na]^+$	$[C_{11}H_{12}N_2O Na]^+$	211.0842	Sodium adduct; common when sodium salts are present. [4]

| $[M]^+$ | $[C_{11}H_{12}N_2O]^+$ | 188.0944 | Molecular ion (more common in EI, but can be observed). [4]

|

Plausible Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS analysis), the protonated molecule $[M+H]^+$ at m/z 189 would likely undergo fragmentation. A primary loss would be the neutral molecule ethylene (C_2H_4 , 28 Da) from the ethoxy group via a McLafferty-type rearrangement, leading to a fragment at m/z 161. Another possibility is the loss of an ethyl radical ($\bullet C_2H_5$, 29 Da), resulting in a fragment at m/z 160.



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Caption: Plausible fragmentation pathways for **8-Ethoxyquinolin-5-amine** in MS/MS.

Experimental Protocol for MS Acquisition (ESI-MS)

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 μ g/mL using a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.
- **Infusion:** Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- **MS Parameters (Positive Ion Mode):**
 - Ionization Mode: ESI+
 - Capillary Voltage: 3-4 kV
 - Drying Gas (N_2): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.
 - Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
- **Data Analysis:** Identify the base peak and confirm it corresponds to the expected $[M+H]^+$ ion at m/z 189.10. Look for other common adducts like $[M+Na]^+$.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of **8-Ethoxyquinolin-5-amine**. The anticipated NMR, IR, and MS data presented herein, derived from established chemical principles and analysis of analogous structures, offers a robust benchmark for researchers. By following the outlined experimental protocols, scientists can reliably acquire high-quality data to confirm the identity, structure, and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent research in drug development and materials science.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 8-Ethoxyquinolin-5-amine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2385881#spectroscopic-data-for-8-ethoxyquinolin-5-amine-nmr-ir-ms>]

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